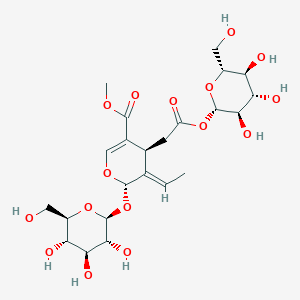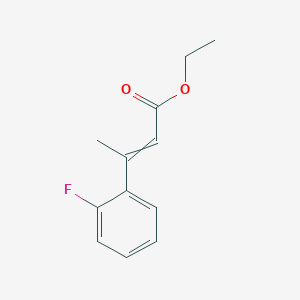
(4'-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the biphenyl structure, along with a methanol group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Fluorine and Trifluoromethyl Groups: The introduction of the fluorine and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions. For example, trifluoromethylation can be carried out using trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Addition of Methanol Group:
Industrial Production Methods
Industrial production of (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization is employed to obtain the desired compound.
化学反应分析
Types of Reactions
Oxidation: The methanol group in (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The fluorine and trifluoromethyl groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
(4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol is primarily determined by its ability to interact with specific molecular targets. The presence of the fluorine and trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanol group can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)biphenyl: Similar structure but lacks the methanol group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a methanol group.
4-(Trifluoromethyl)phenol: Contains a phenol group instead of a biphenyl structure.
Uniqueness
(4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol is unique due to the combination of the fluorine, trifluoromethyl, and methanol groups attached to the biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
属性
分子式 |
C14H10F4O |
|---|---|
分子量 |
270.22 g/mol |
IUPAC 名称 |
[4-(4-fluorophenyl)-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H10F4O/c15-11-4-2-10(3-5-11)12-6-1-9(8-19)7-13(12)14(16,17)18/h1-7,19H,8H2 |
InChI 键 |
KJQNWJBOHIWKAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)CO)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


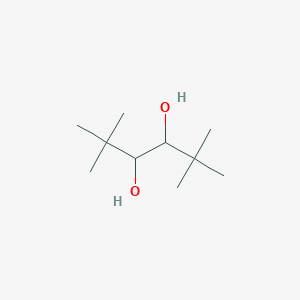
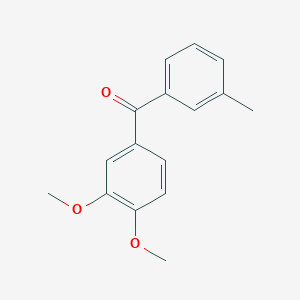
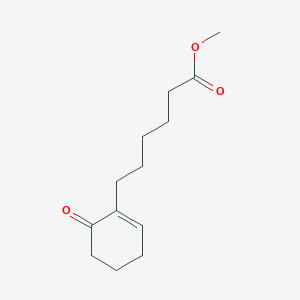
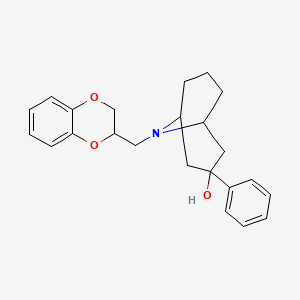
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)

![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)

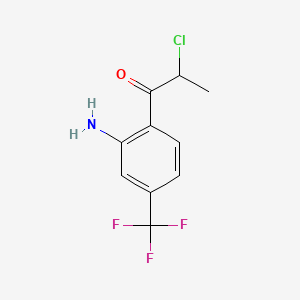
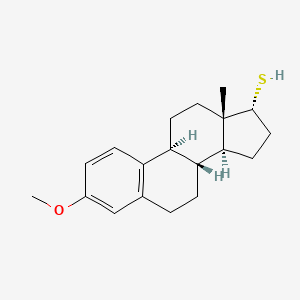

![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B14074904.png)
